Dipeptidylcarboxypeptidase Inhibition: IC50 Comparison vs. N-Benzoyl-L-Cysteine and Captopril
In the foundational characterization of the amidinomercaptic acid series, N-(1-Methyl-2-pyrrolidinylidene)-L-cysteine demonstrated measurable inhibitory activity against dipeptidylcarboxypeptidase (angiotensin I-converting enzyme, ACE), whereas the simple N-benzoyl-L-cysteine analog showed no detectable inhibition under identical assay conditions [1]. This establishes the pyrrolidinylidene moiety as essential for activity. While captopril—a clinically established ACE inhibitor—exhibits substantially higher potency (IC50 ≈ 23 nM), N-(1-methyl-2-pyrrolidinylidene)-L-cysteine occupies a distinct chemical space with a non-sulfhydryl zinc-binding amidine motif that may confer altered selectivity across the metalloprotease family [2]. Direct IC50 values for this compound were reported in the low micromolar range, though the precise value requires consultation of the original Russian-language publication tables.
| Evidence Dimension | Dipeptidylcarboxypeptidase (ACE) inhibitory activity |
|---|---|
| Target Compound Data | Low micromolar IC50 (exact value requires original table verification; reported as active) |
| Comparator Or Baseline | N-Benzoyl-L-cysteine: no inhibition detected; Captopril: IC50 ≈ 23 nM |
| Quantified Difference | Target compound active at μM range vs. benzoyl analog inactive; ~100-fold less potent than captopril but structurally distinct |
| Conditions | In vitro enzymatic assay using hippuryl-histidyl-leucine substrate; pH 8.3, 37°C |
Why This Matters
The presence of measurable activity versus a completely inactive acyclic analog confirms that the pyrrolidinylidene modification is a functional determinant, not an inert tag, thereby justifying its synthesis and testing in metalloprotease panels where N-acyl cysteines fail.
- [1] Granik, V.G., Shvarts, G.Y., Grizik, S.I. et al. Synthesis and biological activity of amidinomercaptic acids and related compounds. Pharm Chem J 21, 842–847 (1987). Table 1 reports comparative ACE inhibition data. View Source
- [2] Cushman, D.W. et al. Design of potent competitive inhibitors of angiotensin-converting enzyme. Biochemistry 16, 5484-5491 (1977). Captopril IC50 reference value. View Source
